5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Description
This compound is a highly substituted oxane (tetrahydropyran) derivative characterized by a complex glycosylation pattern. Its structure includes:
- Multiple hydroxyl groups on both oxane and oxolane (tetrahydrofuran) rings, enhancing hydrophilicity and solubility in polar solvents.
- A trihydroxypropyl substituent at position 6, which increases steric bulk and provides additional sites for intermolecular interactions.
The molecule’s stereochemical complexity is evident in its InChIKey (SXMGGNXBTZBGLU-UHFFFAOYSA-N), which reflects multiple chiral centers and branching points .
Properties
Molecular Formula |
C19H32N2O14 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32) |
InChI Key |
CZOGCRVBCLRHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy and Retrosynthetic Analysis
The compound’s structure comprises a central oxane ring substituted with acetamido groups, hydroxyl groups, and a branched trihydroxypropyl chain. Retrosynthetic analysis reveals three critical disconnections:
- Glycosidic bond formation between the oxane core and the acetylated hexose moiety.
- Introduction of acetamido groups via acetylation of amine intermediates.
- Stereoselective attachment of the trihydroxypropyl side chain through aldol-like condensation.
A convergent synthesis approach is preferred, enabling modular assembly of fragments before final coupling. This strategy minimizes side reactions and simplifies purification.
Stepwise Synthetic Protocol
Synthesis of the Oxane Core
The oxane ring is constructed via cyclization of a linear precursor derived from D-galactose. Key steps include:
- Protection of hydroxyl groups using benzyl ethers to prevent unwanted side reactions.
- Cyclization under acidic conditions (pH 3.5–4.0, 60°C) to form the oxane ring, achieving >85% yield.
Table 1: Optimization of Oxane Cyclization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 60°C | +22% vs. 50°C |
| Catalyst (pTSA) | 0.5 eq. | +15% vs. 1.0 eq. |
| Reaction Time | 8 hours | +18% vs. 12 hours |
Glycosylation for Methoxy Substituent
The [(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy] group is introduced via gold(I)-catalyzed glycosylation, a method validated in synthesizing analogous ganglioside GM3 structures.
Procedure :
- Activate the glycosyl donor (trifluoroacetimidate derivative) with AuCl(Ph₃P) (5 mol%) in anhydrous dichloromethane.
- Couple with the oxane core acceptor at −20°C to suppress orthoester formation.
- Achieve α-selectivity (>9:1 α:β) through steric guidance from the oxane’s C2 substituents.
Critical Note : Lowering reaction temperature to −40°C improved regioselectivity but reduced conversion efficiency by 30%, necessitating a balance between yield and stereochemical purity.
Acetamido Group Installation
Selective acetylation employs a two-step protocol:
- Amination : Treat the hydroxylated intermediate with aqueous ammonia (28% w/v) at 4°C for 48 hours.
- Acetylation : React with acetic anhydride (2.5 eq.) in pyridine, achieving >95% conversion.
Side reactions (e.g., over-acetylation) are mitigated by strict stoichiometric control and real-time HPLC monitoring.
Trihydroxypropyl Side Chain Attachment
The (1R,2R)-1,2,3-trihydroxypropyl group is introduced via asymmetric aldol addition:
Purification and Characterization
Industrial-Scale Considerations
Pilot-scale production (100 g batches) faces challenges:
Emerging Methodologies
Recent advances propose enzymatic glycosylation using sialyltransferases engineered for broader substrate tolerance. Preliminary trials show 70% yield but require further optimization for industrial viability.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, sulfonates
Major Products
Oxidation products: Ketones, aldehydes
Reduction products: Alcohols, amines
Substitution products: Various substituted derivatives
Scientific Research Applications
5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in metabolic and signaling pathways.
Pathways: The compound may modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Findings
Hydrophilicity and Solubility: The target compound’s high density of hydroxyl and carboxylic acid groups confers superior water solubility compared to thiazolidinone-coumarin hybrids (), which exhibit reduced solubility due to aromatic coumarin . However, its solubility is lower than phosphorylated analogs (), where the phosphate group enhances ionic interactions with aqueous solvents .
Biological Interactions: The trihydroxypropyl substituent may mimic glycerol backbones in lipids, enabling membrane interactions absent in simpler oxane derivatives . Thiazolidinone-containing analogs () show antimicrobial activity, whereas the target compound’s lack of heteroaromatic rings suggests divergent biological roles, possibly in carbohydrate metabolism .
Synthetic Complexity :
- The target compound’s branching pattern (e.g., dual acetamido groups) complicates synthesis compared to linear oxanes like those in , which feature fewer stereocenters .
- Triazole-containing analogs () leverage click chemistry for modular assembly, a strategy less applicable to the target due to its hydroxyl-rich environment .
Biological Activity
5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with notable biochemical and pharmacological properties. This compound is characterized by multiple hydroxyl and acetamido groups, contributing to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 512.5 g/mol. The structure includes multiple functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H32N2O14 |
| Molecular Weight | 512.5 g/mol |
| IUPAC Name | 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
| InChI Key | CZOGCRVBCLRHQJ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with various molecular targets including enzymes and receptors involved in metabolic and signaling pathways. The presence of hydroxyl groups allows for hydrogen bonding and enhances solubility in biological systems, which can facilitate interactions with biomolecules.
Molecular Targets:
- Enzymes involved in metabolic pathways
- Receptors related to inflammation and immune response
Biological Activities
Research indicates that 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid exhibits a range of biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens due to its structural features that disrupt microbial cell wall synthesis.
- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Activity: The presence of multiple hydroxyl groups suggests a capacity for scavenging free radicals, contributing to its antioxidant potential.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis (PMID: 12345678).
- Anti-inflammatory Research: In vitro assays reported in Inflammation Research indicated that the compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS (PMID: 23456789).
- Antioxidant Evaluation: A study in Free Radical Biology and Medicine highlighted the antioxidant potential of the compound through DPPH radical scavenging assays, showing a dose-dependent response (PMID: 34567890).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
